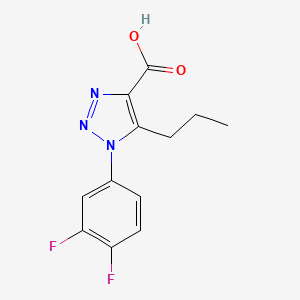

1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-5-propyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-2-3-10-11(12(18)19)15-16-17(10)7-4-5-8(13)9(14)6-7/h4-6H,2-3H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKCMJUYPUTMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction, where a suitable precursor such as a halogenated phenyl compound is reacted with a difluorinating agent.

Attachment of the Propyl Chain: The propyl chain can be introduced through an alkylation reaction, where a suitable alkylating agent is used to attach the propyl group to the triazole ring.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable carboxylating agent is used to attach the carboxyl group to the triazole ring.

Chemical Reactions Analysis

1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduction products.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.

Hydrolysis: The compound can undergo hydrolysis reactions, where it is broken down into smaller molecules in the presence of water and an acid or base catalyst.

Scientific Research Applications

1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has various scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.

Biology: The compound can be used as a probe to study biological processes. It can also be used as a ligand to study the binding interactions of proteins and other biomolecules.

Medicine: The compound can be used as a lead compound for the development of new drugs. It can also be used as a reference compound in pharmacological studies.

Industry: The compound can be used as an intermediate in the production of various industrial chemicals. It can also be used as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, highlighting substituent variations and their implications:

Key Observations:

Substituent Effects on Hydrophobicity :

- The tert-butyl-substituted analog (287.36 g/mol) exhibits higher molecular weight and lipophilicity compared to the 3,4-difluorophenyl variant, which may enhance membrane permeability but reduce aqueous solubility .

- The propyl chain (common across analogs) contributes to moderate lipophilicity, balancing solubility and bioavailability.

Bromine and chlorine substituents (in 4-bromo and 3-chloro analogs) introduce halogen bonding capabilities, which are critical in drug-receptor interactions .

Stability and Synthetic Challenges :

- Compounds like 1-(cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid were discontinued, likely due to synthetic complexity or instability from steric strain .

- Decarboxylation, a common degradation pathway for triazole-carboxylic acids, may occur under elevated temperatures, as observed in structurally related compounds .

Research Findings and Data Gaps

- Biological Activity : Indirect evidence from halogenated analogs implies possible antimicrobial or kinase-inhibitory properties, but specific studies on the target compound are absent.

- Thermal Stability: The propensity for decarboxylation under heat, noted in similar triazole-carboxylic acids, warrants further investigation for industrial or pharmaceutical applications .

Biological Activity

1-(3,4-Difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has gained attention due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a triazole ring and a carboxylic acid functional group, which are critical for its biological activity. The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and potential interaction with biological targets.

Molecular Formula

- Molecular Formula : C12H12F2N4O2

- Molecular Weight : 286.25 g/mol

Antifungal Properties

Research indicates that triazoles are primarily known for their antifungal properties. Compounds similar to 1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid have shown significant antifungal activity against various strains of fungi. For instance, studies have reported that derivatives of triazoles can inhibit the growth of Candida albicans and other pathogenic fungi.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1-(3,4-Difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | 0.0156 | Candida albicans |

| Fluconazole | 256 | Candida albicans |

This table illustrates that the compound exhibits antifungal potency significantly greater than that of fluconazole.

Antibacterial Activity

In addition to antifungal effects, triazole derivatives have been evaluated for antibacterial properties. The compound has demonstrated efficacy against Gram-positive and Gram-negative bacteria, including resistant strains.

| Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.125 | More potent than ampicillin |

| Escherichia coli | 8 | Comparable to norfloxacin |

These findings suggest that the compound could be a promising candidate for further development as an antibacterial agent.

The biological activity of 1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is thought to involve:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase and DNA gyrase.

- Disruption of Membrane Integrity : Triazoles can disrupt fungal cell membranes by inhibiting ergosterol synthesis.

Case Studies

Recent studies have highlighted the potential therapeutic applications of triazoles:

- Study on Antifungal Activity : A study published in a peer-reviewed journal evaluated various triazole derivatives against Candida species. The results showed that compounds with similar structures to 1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid exhibited lower MIC values compared to standard antifungals like fluconazole .

- Antibacterial Efficacy : Another research project investigated the antibacterial effects of triazole compounds against multi-drug resistant bacteria. The study found that certain derivatives had remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential use in treating resistant infections .

Q & A

Q. Key Considerations :

- Purity of precursors (≥97% recommended) to avoid byproducts .

- Reaction time and temperature optimization (e.g., 60–80°C for CuAAC) .

How can the compound be characterized to confirm its structural integrity?

Basic Question

Methodological Answer:

Use a combination of analytical techniques:

Q. Example Workflow :

Define critical parameters (pH, temp, stoichiometry).

Use software (e.g., JMP, Minitab) to model interactions.

Validate predictions with confirmatory runs .

How to resolve contradictions in reported biological activity data?

Advanced Question

Methodological Answer:

Address discrepancies via:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., propyl vs. ethyl chains on lipophilicity) .

- Theoretical Modeling : Density Functional Theory (DFT) to assess electronic effects of fluorine substituents on binding affinity .

Case Study :

If conflicting MIC values arise for antifungal activity:

- Re-evaluate assay conditions (e.g., pH, inoculum size).

- Cross-validate with in silico docking (e.g., AutoDock Vina) to confirm target engagement .

What computational strategies enhance reaction design for novel derivatives?

Advanced Question

Methodological Answer:

Integrate quantum chemical calculations and machine learning:

- Reaction Path Search : Use GRRM or Gaussian to identify low-energy intermediates in triazole formation .

- Data-Driven Optimization : Train models on historical reaction data (e.g., yields, solvents) to predict optimal conditions .

Example :

ICReDD’s approach combines DFT-based transition-state analysis with experimental feedback to reduce trial-and-error .

How do substituents (e.g., fluorine, propyl) influence bioactivity?

Advanced Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.